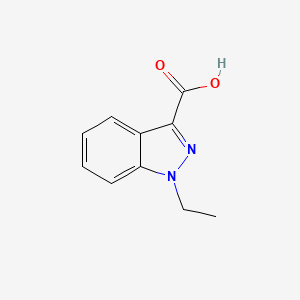

(2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

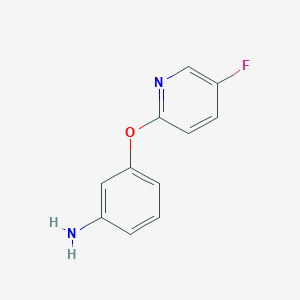

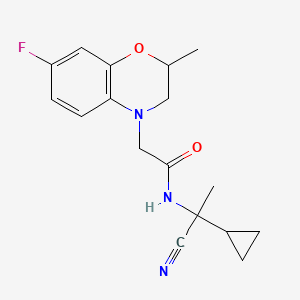

(2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid, also known as TBPC, is a synthetic organic compound that has been widely studied for its potential applications in a variety of scientific fields. It is a colorless solid that is soluble in organic solvents and has been found to have a number of interesting properties. TBPC has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic molecules. In addition, TBPC has been used as a reagent in a variety of chemical reactions.

Applications De Recherche Scientifique

Crystal Structure and Computational Studies

- The compound has been used in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, with a focus on its stereoselectivity and crystal structure. This process involves nucleophilic addition reactions and provides insights into the impact of substituents on reaction outcomes (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

Antibacterial Activities

- Research has shown that derivatives of N-tert-butoxycarbonyl-thiazolidine carboxylic acid, closely related to the compound , exhibit significant antibacterial activities against various bacterial strains (Song, Ma, & Zhu, 2015).

Stereoselective Synthesis

- The compound is instrumental in the stereoselective synthesis of ketoesters derived from hydroxyproline, highlighting its utility in preparing biologically active molecules (King, Armstrong, & Keller, 2005).

Crystallography and Molecular Conformation

- Studies on crystallography have examined the conformation of the compound's structure, contributing valuable data for understanding its molecular behavior in various applications (Yuan, Cai, Huang, & Xu, 2010).

Mechanistic Insights

- Research on tert-butoxycarbonyl group migration in imides provided insights into the molecular mechanisms involving the compound, contributing to a broader understanding of chemical transformations (Xue & Silverman, 2010).

Renin Inhibitors

- The compound is used in the synthesis of renin inhibitory peptides, which are crucial in the development of novel therapeutics for treating conditions like hypertension (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

Synthesis and Structure-Activity Relationship

- It plays a role in the synthesis of 2-arylthiazolidine-4-carboxylic acid derivatives, which are studied for their potential as antibacterial agents. This research enhances the understanding of structure-activity relationships in medicinal chemistry (Song, Ma, Lv, Li, Xiao, & Zhu, 2009).

Dynamic Kinetic Resolution

- The compound is involved in dynamic kinetic resolutions, which are important in synthesizing chiral molecules, a key aspect in the development of pharmaceuticals (Kubo, Kubota, Takahashi, & Nunami, 1997).

Quantitative Determination of Enantiomeric Purity

- Its derivatives are used in methods for determining the enantiomeric purity of compounds, crucial for ensuring the quality and effectiveness of pharmaceutical products (Xiang & Sluggett, 2010).

Propriétés

IUPAC Name |

(2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-10-12(9-13(17)14(18)19)21-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFZJNCETIGXIO-CHWSQXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2r,4r)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2410694.png)

![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2410699.png)

![4-[methyl(phenyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410701.png)

![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)

![2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2410709.png)

![4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2410712.png)